molecular formula C30H25BrN2O4 B12000281 [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 765311-45-3

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate

Cat. No.: B12000281
CAS No.: 765311-45-3
M. Wt: 557.4 g/mol
InChI Key: VTAASXYVWPASMY-BIZUNTBRSA-N
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Description

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate is a complex organic compound with a unique structure that includes bromine, phenyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate typically involves multiple steps. One common method includes the condensation of 4-bromo-2-formylphenyl 2-methylbenzoate with 4-phenylphenoxypropanoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and phenyl groups but different functional groups.

    4-bromo-2-fluorobenzoic acid: Shares the bromine and benzoate structure but differs in the presence of a fluorine atom.

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate lies in its combination of functional groups, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

765311-45-3

Molecular Formula

C30H25BrN2O4

Molecular Weight

557.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C30H25BrN2O4/c1-20-8-6-7-11-27(20)30(35)37-28-17-14-25(31)18-24(28)19-32-33-29(34)21(2)36-26-15-12-23(13-16-26)22-9-4-3-5-10-22/h3-19,21H,1-2H3,(H,33,34)/b32-19+

InChI Key

VTAASXYVWPASMY-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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